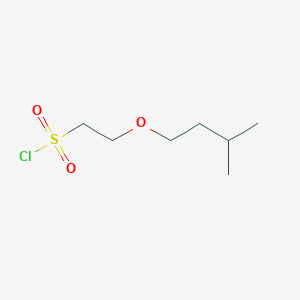

2-(3-Methylbutoxy)ethanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

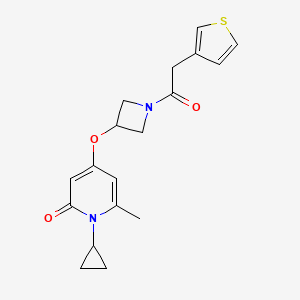

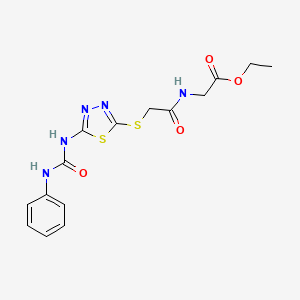

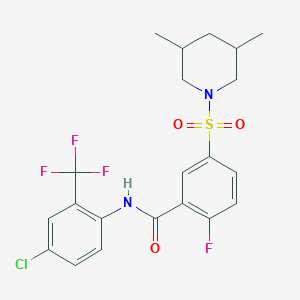

2-(3-Methylbutoxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H15ClO3S . It has an average mass of 214.710 Da and a monoisotopic mass of 214.043045 Da . This compound is also associated with the CAS Number: 1250515-89-9 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15ClO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

One significant application of sulfonyl chloride derivatives, similar to 2-(3-Methylbutoxy)ethanesulfonyl chloride, is in the synthesis of complex organic compounds. Percec et al. (2001) detailed the synthesis of functional aromatic multisulfonyl chlorides, showcasing their utility as core components in creating dendritic and other complex organic molecules. These compounds are fundamental in the development of new materials with potential applications in catalysis, drug delivery, and material science (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001).

Catalysis and Reaction Mechanisms

Another critical area of research involves the study of catalysis and reaction mechanisms. Volla, Dubbaka, and Vogel (2009) explored the use of alkene sulfonyl chlorides in palladium-catalyzed desulfinylative C–C coupling reactions. This study illuminates the role of sulfonyl chlorides in facilitating organic transformations, essential for synthesizing pharmaceuticals and other organic compounds (Volla, Dubbaka, & Vogel, 2009).

Environmental and Material Science

Sulfonyl chloride derivatives also find applications in environmental science and materials engineering. Rhew, Miller, and Weiss (2000) reported on natural emissions of methyl chloride and methyl bromide from coastal salt marshes, highlighting the environmental impact and atmospheric chemistry of halogenated compounds. Although not directly related to this compound, this study underscores the broader implications of studying halogenated compounds in understanding environmental processes (Rhew, Miller, & Weiss, 2000).

Advanced Material Development

Lastly, the development of advanced materials often leverages the unique properties of sulfonyl chloride derivatives. The research by Corpart and Candau (1993) on the aqueous solution properties of ampholytic copolymers, while not directly mentioning this compound, illustrates the potential of sulfonyl chloride-based polymers in creating new materials with specific solution behaviors. These materials can have applications ranging from drug delivery systems to novel coating technologies (Corpart & Candau, 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methylbutoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGNHHAJIWAOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2697013.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)

![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2697021.png)

![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)